Cas no 838-85-7 (Diphenyl Phosphate)

Diphenyl phosphate is a chemical substance with the molecular formula c12h11o4p< Br>
Diphenyl Phosphate structure
Diphenyl Phosphate structure
Diphenyl Phosphate
838-85-7
C12H11O4P
250.187104463577
MFCD00003033
40050
24888299

Diphenyl Phosphate Properties

Names and Identifiers

    • Diphenyl hydrogen phosphate
    • Diphenyl Phosphate
    • 5-Bromo-2-methoxy-3-nitropyridine
    • (PhO)2P(O)OH
    • Biphenyl Ester
    • diphenylphosphoric acid
    • Phenol hydrogen phosphate
    • phenylphosphate((pho)2(ho)po)
    • Phosphoric acid diphenyl
    • PHOSPHORIC ACID DIPHENYL ESTER
    • Phosphoric Acid Diphenyl Ester
    • Diphenyl phosphate
    • NSC 6518
    • Phenyl phosphate ((PhO)2(HO)PO)
    • Phenyl phosphate, ((PhO)2(HO)PO)
    • NCGC00257429-01
    • FT-0625225
    • Phenyl hydrogen phosphate
    • DTXSID1048207
    • Phosphoric acid diphenyl ester
    • InChI=1/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • W-104131
    • P0801
    • CHEMBL3186576
    • CHEBI:166468
    • NSC289392
    • AC9048
    • AS-17707
    • SY037021
    • ASMQGLCHMVWBQR-UHFFFAOYSA-
    • Diphenyl phosphate, 99%
    • diphenylphosphate
    • Tox21_303401
    • BDBM50603864
    • SCHEMBL37038
    • AKOS003625996
    • MFCD00003033
    • NS00014401
    • CS-W008151
    • 838-85-7
    • 53396-64-8
    • Phosphoric acid, diphenyl ester
    • NSC-289392
    • HY-W008151
    • 4-06-00-00714 (Beilstein Handbook Reference)
    • BRN 1379164
    • NSC-6518
    • NSC6518
    • DTXCID3028182
    • DIPHENYL PHOSPHATE
    • CAS-838-85-7
    • PR9H42V2X6
    • diphenoxyphosphinic acid
    • EINECS 212-657-2
    • Q63391915
    • ?Diphenyl phosphate
    • STK368142
    • +Expand
    • MFCD00003033
    • ASMQGLCHMVWBQR-UHFFFAOYSA-N
    • 1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)O
    • 1379164

Computed Properties

  • 250.03900
  • 1
  • 4
  • 4
  • 250.039495
  • 17
  • 246
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.4
  • 55.8

Experimental Properties

  • 3.24480
  • 65.57000
  • 1.6250
  • Soluble in benzene. Insoluble in water.
  • 377.7°C at 760 mmHg
  • 67.0 to 71.0 deg-C
  • 4°C
  • White powder
  • Not determined
  • Sensitive to humidity
  • 0,76 g/cm3

Diphenyl Phosphate Security Information

Diphenyl Phosphate Customs Data

  • 29190090
  • China Customs Code:

    2919900090

    Overview:

    HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Diphenyl Phosphate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00358P-5g
Diphenyl hydrogen phosphate
838-85-7 97%
5g
$8.00 2024-04-21
A2B Chem LLC
AB45961-5g
Diphenyl phosphate
838-85-7 97%
5g
$7.00 2024-04-19
Aaron
AR0035H1-5g
Diphenyl hydrogen phosphate
838-85-7 98%
5g
$3.00
abcr
AB172493-25 g
Diphenyl phosphate, 97%; .
838-85-7 97%
25g
€72.90 2023-06-23
Alichem
A019117504-500g
Diphenyl hydrogen phosphate
838-85-7 96%
500g
$207.90 2023-08-31
Ambeed
A114619-5g
Diphenyl phosphate
838-85-7 97%
5g
$9.0 2024-07-24
Apollo Scientific
OR16436-5g
Diphenyl hydrogen phosphate
838-85-7
5g
£12.00 2024-05-23
Chemenu
CM191860-500g
Diphenyl hydrogen phosphate
838-85-7 95+%
500g
$196
ChemScence
CS-W008151-100g
Diphenyl hydrogen phosphate
838-85-7 99.97%
100g
$40.0 2021-09-02
Cooke Chemical
A3419112-5G
Diphenyl phosphate
838-85-7 99%
5G
RMB 23.20

Diphenyl Phosphate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Water ;  pH 9
Reference
Hydrolysis of Organophosphate Esters: Phosphotriesterase Activity of Metallo-β-lactamase and Its Functional Mimics
Tamilselvi, A.; et al, Chemistry - A European Journal, 2010, 16(29), 8878-8886

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triethylamine
Reference
Phosphorus in organic chemistry; I. Mild and convenient reagents for the preparation of symmetrical carboxylic acid anhydrides
Mestres, Ramon; et al, Synthesis, 1981, (3), 218-20

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Butylimidazole ,  Phosphoric acid Solvents: Dimethylformamide ;  24 h, 230 °C
Reference
Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source
Tran, Cong Chi; et al, Tetrahedron Letters, 2022, 96,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Benzene ;  5 h, reflux
1.2 Solvents: Water ;  10 min, reflux
1.3 Solvents: Acetone ,  Water ;  1 h, reflux
Reference
Neodymium tris-diarylphosphates: Systematic study of the structure-reactivity relationship in butadiene and isoprene polymerisation
Nifant'ev, Ilya E.; et al, Applied Catalysis, 2014, 478, 219-227

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Chloroform-d ;  12 min, rt
Reference
Novel photolabile protecting group for phosphate compounds
Zhang, Youlai; et al, Synlett, 2012, 23(3), 367-370

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water
Reference
Amide as a protecting group in phosphate ester synthesis. I. The acid hydrolysis of some phosphoramidic diesters
Stock, J. A.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (6), 637-9

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Amide as a protecting group in phosphate ester synthesis
Hopwood, W. J.; et al, Proceedings of the Chemical Society, 1964, 394,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, rt
Reference
Syntheses, crystal structures and magnetic properties of Mn12 single-molecule magnets with diphenylphosphate and their tetraphenylphosphonium salts
Kuroda-Sowa, Takayoshi; et al, Polyhedron, 2005, 24(16-17), 2680-2690

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Methanol-d4 ;  15 min, rt
Reference
1,4-Naphthoquinone Derivative as Efficient Photolabile Molecule: Concise Synthesis and Photorelease of Various Functional Compounds
Liu, HaiYing; et al, Synthesis, 2023, 55(1), 150-158

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper iodide-dimethyl sulfide (1:1) ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Chlorobenzene ;  48 h, 90 °C
Reference
Feedstocks to Pharmacophores: Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes
Vasilopoulos, Aristidis; et al, Journal of the American Chemical Society, 2017, 139(23), 7705-7708

Synthetic Circuit 22

Reaction Conditions
Reference
Carboxylic and phosphate ester hydrolysis catalyzed by bivalent zinc and copper metallosurfactants
Weijnen, John G. J.; et al, Journal of the Chemical Society, 1991, (8), 1121-6

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Reactivity of o-[(dimethylamino)methyl]phenol in reaction with p-nitrophenyl esters of phosphorus acids. Effect of copper(II) ions
Ryzhkina, I. S.; et al, Zhurnal Obshchei Khimii, 1990, 60(4), 820-7

Diphenyl Phosphate Raw materials

Diphenyl Phosphate Preparation Products

Diphenyl Phosphate Suppliers

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Diphenyl Phosphate Related Literature

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(CAS:838-85-7)Diphenyl phosphate
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